(3-(9H-Carbazol-9-yl)phenyl)methanol
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Overview
Description
(3-(9H-Carbazol-9-yl)phenyl)methanol is an organic compound that features a carbazole moiety attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(9H-Carbazol-9-yl)phenyl)methanol typically involves the reaction of 9H-carbazole with a suitable phenyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where 9H-carbazole is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-(9H-Carbazol-9-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: The major products include (3-(9H-Carbazol-9-yl)phenyl)aldehyde and (3-(9H-Carbazol-9-yl)phenyl)carboxylic acid.
Reduction: The major products depend on the specific reduction pathway but can include various hydrogenated derivatives.
Substitution: The products vary based on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
(3-(9H-Carbazol-9-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties
Mechanism of Action
The mechanism of action of (3-(9H-Carbazol-9-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. In electronic applications, the compound acts as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,5-di(9H-carbazol-9-yl)phenyl)methanol: This compound has two carbazole units attached to the phenyl group, offering different electronic properties.
9-phenyl-9H-carbazole: Lacks the methanol group, resulting in different reactivity and applications.
Polycarbazole derivatives: These polymers have multiple carbazole units, providing enhanced electronic and mechanical properties
Uniqueness
(3-(9H-Carbazol-9-yl)phenyl)methanol is unique due to its specific structural arrangement, which combines the electronic properties of carbazole with the reactivity of the methanol group. This makes it a versatile compound for various applications, particularly in the field of organic electronics and materials science.
Properties
Molecular Formula |
C19H15NO |
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Molecular Weight |
273.3 g/mol |
IUPAC Name |
(3-carbazol-9-ylphenyl)methanol |
InChI |
InChI=1S/C19H15NO/c21-13-14-6-5-7-15(12-14)20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,21H,13H2 |
InChI Key |
RIBDGOULYPSHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)CO |
Origin of Product |
United States |
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